
2,2',5,5'-Tetrachlorobenzyl-4-toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,5,5’-Tetrachlorobenzyl-4-toluene is an organic compound characterized by the presence of four chlorine atoms attached to a benzyl group and a toluene moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene typically involves the chlorination of benzyl-4-toluene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like carbon tetrachloride or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene follows a similar synthetic route but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,5,5’-Tetrachlorobenzyl-4-toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of tetrachlorobenzoic acids.
Reduction: Formation of dichlorobenzyl toluenes.
Substitution: Formation of hydroxyl or amino derivatives of benzyl toluene.
Applications De Recherche Scientifique
2,2’,5,5’-Tetrachlorobenzyl-4-toluene finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar in structure but lacks the toluene moiety.
2,2’,5,5’-Tetrachlorobenzidine: Contains amino groups instead of the toluene moiety.
Uniqueness
2,2’,5,5’-Tetrachlorobenzyl-4-toluene is unique due to the presence of both benzyl and toluene groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other chlorinated aromatic compounds.
Propriétés
Numéro CAS |
121107-55-9 |
|---|---|
Formule moléculaire |
C14H10Cl4 |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
1,4-dichloro-2-[(2,5-dichlorophenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C14H10Cl4/c1-8-11(14(18)5-4-12(8)16)7-9-6-10(15)2-3-13(9)17/h2-6H,7H2,1H3 |
Clé InChI |
QXSLEXIIDWPMTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1CC2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
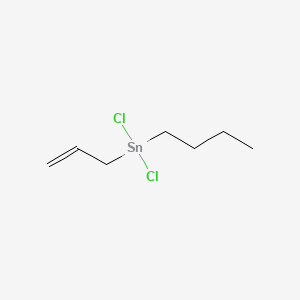
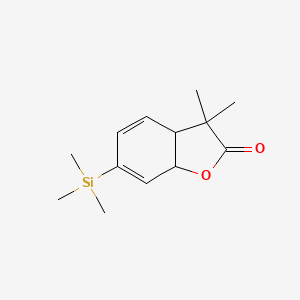
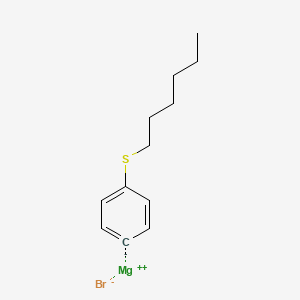

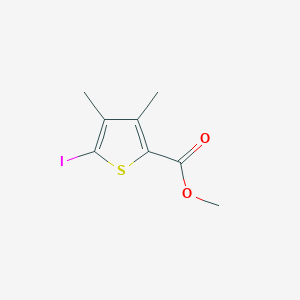
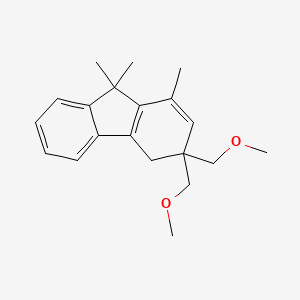
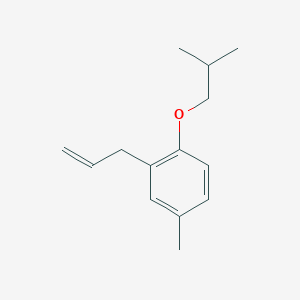

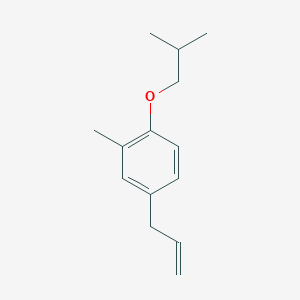
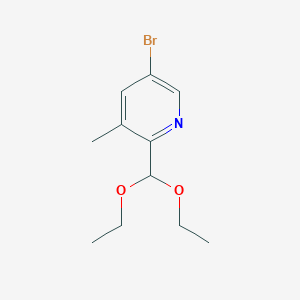
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

